molecular formula C15H17ClN2O3S2 B299397 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene

5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene

Cat. No. B299397
M. Wt: 372.9 g/mol
InChI Key: NWCORAMFKOWNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It was first synthesized in 2012 by Takeda Pharmaceutical Company Limited and has since undergone extensive scientific research to determine its potential as a therapeutic agent.

Mechanism of Action

5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene blocks downstream signaling pathways that promote cell survival and proliferation, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene has also been shown to inhibit other kinases involved in B-cell receptor signaling, including AKT and ERK. 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene has also been shown to enhance the activity of other anti-tumor agents, such as rituximab, in preclinical models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene is its selectivity for BTK, which reduces the potential for off-target effects and toxicity. 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene is its relatively low solubility, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several potential future directions for the development of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene as a therapeutic agent. One area of focus is the development of combination therapies that can enhance the anti-tumor activity of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene. Another potential direction is the evaluation of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene in other types of B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma. Additionally, further studies are needed to evaluate the safety and efficacy of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene in clinical trials.

Synthesis Methods

The synthesis of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene involves several steps, including the formation of a sulfonyl chloride intermediate and the subsequent reaction with a piperazine derivative. The final product is obtained through a cyclization reaction and purification by column chromatography. The yield of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene is typically around 20-30%.

Scientific Research Applications

5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene has been the subject of numerous scientific studies aimed at evaluating its potential as a therapeutic agent for B-cell malignancies. In preclinical studies, 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene has shown promising anti-tumor activity against various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

properties

Product Name

5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene

Molecular Formula

C15H17ClN2O3S2

Molecular Weight

372.9 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C15H17ClN2O3S2/c1-21-13-4-2-12(3-5-13)17-8-10-18(11-9-17)23(19,20)15-7-6-14(16)22-15/h2-7H,8-11H2,1H3

InChI Key

NWCORAMFKOWNBA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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